molecular formula C4H11Cl2F3N2O B1445648 [2-(2,2,2-Trifluoroethoxy)ethyl]hydrazine dihydrochloride CAS No. 1423034-21-2

[2-(2,2,2-Trifluoroethoxy)ethyl]hydrazine dihydrochloride

Cat. No.: B1445648
CAS No.: 1423034-21-2
M. Wt: 231.04 g/mol
InChI Key: CLPAJSCTXPZZSV-UHFFFAOYSA-N
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Properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)ethylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F3N2O.2ClH/c5-4(6,7)3-10-2-1-9-8;;/h9H,1-3,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPAJSCTXPZZSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(F)(F)F)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [2-(2,2,2-Trifluoroethoxy)ethyl]hydrazine dihydrochloride involves several steps:

Chemical Reactions Analysis

[2-(2,2,2-Trifluoroethoxy)ethyl]hydrazine dihydrochloride undergoes various chemical reactions:

Scientific Research Applications

Overview

[2-(2,2,2-Trifluoroethoxy)ethyl]hydrazine dihydrochloride is a chemical compound with the molecular formula C4H11Cl2F3N2O and a molecular weight of 231.04 g/mol. Its unique trifluoroethoxy group imparts distinctive properties that make it valuable in various scientific fields, including chemistry, biology, and medicine.

Chemistry

  • Reagent in Organic Synthesis : This compound is utilized as a reagent for synthesizing various organic compounds, particularly hydrazones and other derivatives. Its ability to undergo oxidation and reduction reactions makes it versatile in synthetic pathways .
  • Substitution Reactions : The trifluoroethoxy group can be substituted with other functional groups, allowing for the development of new chemical entities with tailored properties .

Biology

  • Biological Activity Studies : Research has indicated that hydrazine derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific interactions of this compound with biomolecules are under investigation for potential therapeutic applications .
  • Mechanism of Action : The compound interacts with specific enzymes and receptors, influencing various biochemical pathways such as oxidation-reduction reactions and signal transduction .

Medicine

  • Drug Development : The compound is being explored for its potential therapeutic uses. Studies have shown promising results in anticancer screening against breast cancer cell lines, where the presence of the trifluoroethoxy group correlated with enhanced antiproliferative activity .
  • Anti-inflammatory Applications : In animal models of arthritis, related hydrazine derivatives have demonstrated significant reductions in inflammation markers, indicating potential for development into anti-inflammatory drugs .

Industry

  • Material Development : It is used in the formulation of new materials and chemical processes within industrial applications due to its unique chemical properties .

Case Studies

Study TypeFindings
Antimicrobial EfficacyEnhanced activity against Mycobacterium tuberculosis was observed in compounds with trifluoromethyl groups compared to non-fluorinated ones.
Anticancer ScreeningSeveral hydrazone derivatives exhibited promising antiproliferative activity against breast cancer cell lines due to the trifluoroethoxy group's influence.
Anti-inflammatory EffectsSignificant reduction in inflammation markers was noted in animal models treated with related hydrazine derivatives.

Mechanism of Action

The mechanism of action of [2-(2,2,2-Trifluoroethoxy)ethyl]hydrazine dihydrochloride involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

[2-(2,2,2-Trifluoroethoxy)ethyl]hydrazine dihydrochloride can be compared with other similar compounds:

Biological Activity

[2-(2,2,2-Trifluoroethoxy)ethyl]hydrazine dihydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities. Hydrazines and their derivatives are known for a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to explore the biological activity of this specific compound by reviewing relevant literature, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C5_5H8_8ClF3_3N2_2O
  • Molecular Weight : 196.58 g/mol
  • IUPAC Name : this compound

The trifluoroethoxy group is notable for its ability to enhance biological activity through improved solubility and bioavailability.

Antimicrobial Activity

Hydrazine derivatives have been reported to exhibit significant antimicrobial properties. A study highlighted the effectiveness of various hydrazone derivatives against different bacterial strains. The incorporation of a trifluoroethoxy group may enhance the compound's interaction with microbial cell membranes, potentially leading to increased antimicrobial efficacy .

Compound TypeMIC (μg/mL)Target Organism
Hydrazone Derivative6.25Mycobacterium tuberculosis
Hydrazone Derivative125Candida albicans

Anticancer Activity

Research has indicated that hydrazine derivatives possess anticancer properties. A particular focus has been on their ability to inhibit tumor cell proliferation. For example, studies have shown that certain hydrazone derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines .

Cell LineIC50 (μM)Compound
A5494-17Various hydrazone derivatives
MDA-MB-2316.7Aryl hydrazone derivatives

Anti-inflammatory Effects

The anti-inflammatory potential of hydrazine derivatives is also notable. These compounds can modulate inflammatory pathways, making them candidates for developing new anti-inflammatory agents. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Case Studies

  • Antimicrobial Efficacy Study :
    • Researchers synthesized a series of hydrazone derivatives and tested their antimicrobial activity against Mycobacterium tuberculosis. The study found that compounds with trifluoromethyl groups exhibited enhanced activity compared to their non-fluorinated counterparts.
  • Anticancer Screening :
    • A screening of various hydrazone derivatives against breast cancer cell lines revealed several candidates with promising antiproliferative activity. The presence of the trifluoroethoxy group was correlated with improved potency.
  • Anti-inflammatory Mechanism :
    • A study investigated the anti-inflammatory effects of a related hydrazine derivative in an animal model of arthritis. Results indicated a significant reduction in inflammation markers, suggesting potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2,2,2-Trifluoroethoxy)ethyl]hydrazine dihydrochloride
Reactant of Route 2
[2-(2,2,2-Trifluoroethoxy)ethyl]hydrazine dihydrochloride

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